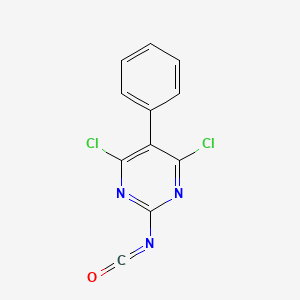
4,6-Dichloro-2-isocyanato-5-phenylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Dichloro-2-isocyanato-5-phenylpyrimidine is a heterocyclic aromatic compound belonging to the pyrimidine class Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3 This compound is characterized by the presence of two chlorine atoms at positions 4 and 6, an isocyanate group at position 2, and a phenyl group at position 5
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-2-isocyanato-5-phenylpyrimidine typically involves the chlorination of a pyrimidine precursor followed by the introduction of the isocyanate group. One common method involves the reaction of 4,6-dichloro-2-aminopyrimidine with phosgene to form the isocyanate derivative. The reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate group.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and isocyanation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反応の分析
Types of Reactions
4,6-Dichloro-2-isocyanato-5-phenylpyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 4 and 6 can be substituted by nucleophiles such as amines, thiols, and alcohols.
Isocyanate Reactions: The isocyanate group can react with nucleophiles like amines and alcohols to form ureas and carbamates, respectively.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary and secondary amines, thiols, and alcohols are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Isocyanate Reactions: Amines and alcohols are used as nucleophiles, and the reactions are often conducted at room temperature or slightly elevated temperatures in the presence of a catalyst.
Major Products
Nucleophilic Substitution: Substituted pyrimidines with various functional groups replacing the chlorine atoms.
Isocyanate Reactions: Ureas and carbamates formed by the reaction of the isocyanate group with amines and alcohols, respectively.
科学的研究の応用
4,6-Dichloro-2-isocyanato-5-phenylpyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive compounds, including potential anticancer and antimicrobial agents.
Materials Science: The compound is used in the development of advanced materials, such as polymers and coatings, due to its reactive isocyanate group.
Chemical Biology: It is employed in the design of molecular probes and inhibitors for studying biological pathways and targets.
作用機序
The mechanism of action of 4,6-Dichloro-2-isocyanato-5-phenylpyrimidine involves its reactive functional groups. The isocyanate group can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and nucleic acids. This reactivity allows the compound to modify biological targets and potentially inhibit their function. The chlorine atoms can also participate in nucleophilic substitution reactions, further diversifying the compound’s reactivity.
類似化合物との比較
Similar Compounds
4,6-Dichloro-2-phenylpyrimidine: Lacks the isocyanate group but shares the chlorinated pyrimidine core.
4,6-Dichloro-2-methylthio-5-phenylpyrimidine: Contains a methylthio group instead of the isocyanate group.
2,4-Diamino-5-phenyl-6-ethylpyrimidine: Contains amino groups and an ethyl group, differing significantly in structure and reactivity.
Uniqueness
4,6-Dichloro-2-isocyanato-5-phenylpyrimidine is unique due to the presence of both the isocyanate and chlorinated pyrimidine moieties. This combination of functional groups provides a versatile platform for chemical modifications and applications in various fields.
特性
CAS番号 |
65004-50-4 |
|---|---|
分子式 |
C11H5Cl2N3O |
分子量 |
266.08 g/mol |
IUPAC名 |
4,6-dichloro-2-isocyanato-5-phenylpyrimidine |
InChI |
InChI=1S/C11H5Cl2N3O/c12-9-8(7-4-2-1-3-5-7)10(13)16-11(15-9)14-6-17/h1-5H |
InChIキー |
GVMQGLHBQSIITI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(N=C(N=C2Cl)N=C=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


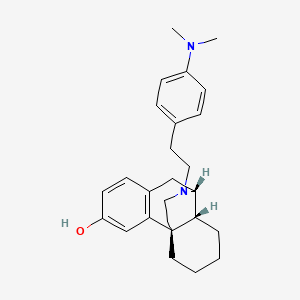
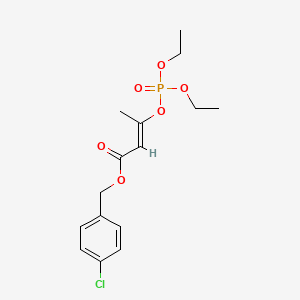
![(12bS)-3,4,6,7,12,12b-Hexahydroindolo[2,3-a]quinolizin-2(1H)-one](/img/structure/B14483470.png)



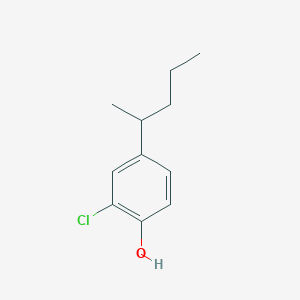
methanone](/img/structure/B14483493.png)
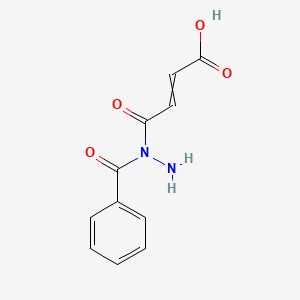
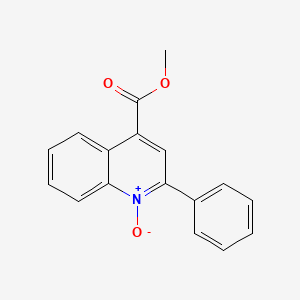


![3-[(1-Carboxypropyl)sulfanyl]naphthalene-2-carboxylic acid](/img/structure/B14483548.png)

